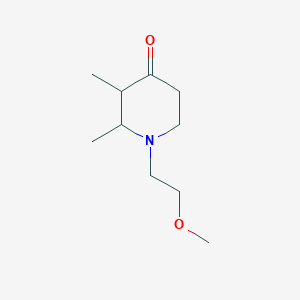

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-9(2)11(6-7-13-3)5-4-10(8)12/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUKGDAOKKQTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCC1=O)CCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 2 Methoxyethyl 2,3 Dimethylpiperidin 4 One and Analogs

Historical Context of Piperidinone Synthesis Methodologies

The construction of the piperidinone ring system has been a subject of extensive research for over a century. Early methods laid the groundwork for more advanced and stereoselective strategies. Two of the most significant historical approaches are the Mannich and Dieckmann condensation reactions, which have proven to be robust and adaptable for creating the 4-piperidone (B1582916) core.

Mannich Condensation Reactions

The Mannich reaction, named after its developer Carl Mannich, is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org In its classic form for piperidinone synthesis, the reaction condenses a primary or secondary amine, an enolizable ketone or aldehyde, and a non-enolizable aldehyde (typically formaldehyde). wikipedia.orggijash.com

The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org Concurrently, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion. wikipedia.orggijash.com This process forms a β-amino-carbonyl compound known as a Mannich base. When bifunctional substrates are used, a double Mannich reaction can lead to the formation of a piperidinone ring. A notable variant is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that condenses an amine, two equivalents of an aldehyde, and a 1,3-dicarbonyl compound like an acetonedicarboxylic acid ester to form the 4-piperidone ring system. wikipedia.org The development of the Mannich reaction was partly inspired by biomimetic synthesis, mimicking biosynthetic pathways of alkaloids in plants. msu.edu

Dieckmann Condensation and Related Cyclizations

The Dieckmann condensation, first reported by German chemist Walter Dieckmann, is an intramolecular cyclization of a diester with a base to yield a β-keto ester. purechemistry.orgwikipedia.org This reaction has become one of the most widely utilized methods for the synthesis of 5- and 6-membered rings, including the 4-piperidone scaffold. wikipedia.orgresearchgate.net The equivalent intermolecular reaction is known as the Claisen condensation. wikipedia.org

The synthesis of 4-piperidones via this route typically begins with a double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate (B77674). dtic.mil This forms an aminodicarboxylate ester intermediate. researchgate.net The subsequent base-catalyzed Dieckmann condensation of this diester generates the cyclic β-keto ester. researchgate.net The mechanism involves the deprotonation of an α-carbon to form an enolate, which then performs an intramolecular nucleophilic attack on the second ester carbonyl group, followed by the elimination of an alkoxide. wikipedia.org The final step involves the hydrolysis and decarboxylation of the resulting β-keto ester, usually under acidic conditions, to afford the target 4-piperidone. researchgate.netdtic.mil This multi-step sequence is a reliable and well-established pathway to N-substituted 4-piperidones. researchgate.net

| Synthetic Method | Reactants | Key Intermediate | Product |

| Mannich Reaction | Amine, Aldehyde, Enolizable Ketone | Iminium Ion | β-Amino Ketone (Mannich Base) |

| Dieckmann Condensation | Aminodiester | Enolate Ion | Cyclic β-Keto Ester |

De Novo Synthesis Approaches Specific to the Compound's Core Structure

The synthesis of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one requires a strategy that can precisely control the substitution pattern on the piperidinone ring, specifically the presence of methyl groups at the C-2 and C-3 positions.

Retrosynthetic Analysis for the this compound Scaffold

A retrosynthetic analysis of the target molecule reveals several possible disconnections based on established synthetic methodologies. The most logical approach, leveraging the reliability of the Dieckmann condensation, involves a three-step disconnection.

Decarboxylation: The final 4-piperidone structure can be traced back to a β-keto ester precursor. This disconnection breaks the C-C bond adjacent to the ketone that would have been formed from the ester group after cyclization.

Dieckmann Condensation: The β-keto ester is the product of an intramolecular cyclization. A retro-Dieckmann disconnection breaks the ring at the α-β bond relative to the ester, opening the ring to reveal a linear aminodiester intermediate.

Michael Addition: The aminodiester can be disconnected at the C-N bonds. This leads back to the starting materials: the primary amine, 2-methoxyethylamine (B85606), and two equivalents of an appropriate α,β-unsaturated ester that would introduce the required methyl groups. To achieve the 2,3-dimethyl substitution pattern, one molecule of methyl crotonate (for the C-3 methyl) and one molecule of methyl tiglate or a related α-methylated acrylate (for the C-2 methyl) would be required.

This retrosynthetic pathway provides a clear and logical route for the forward synthesis of the target scaffold.

Multi-step Reaction Sequences and Intermediate Derivatization

Following the forward pathway suggested by the retrosynthetic analysis, a plausible multi-step synthesis can be constructed.

Formation of the Aminodiester Intermediate: The synthesis would commence with a conjugate addition (Michael reaction) of 2-methoxyethylamine to one equivalent of methyl crotonate. The resulting secondary amine intermediate would then react with a second α,β-unsaturated ester, such as methyl 2-methylpropenoate, in a second Michael addition to form the key acyclic N-(2-methoxyethyl)-substituted aminodiester. Careful control of stoichiometry and reaction conditions would be necessary to favor the formation of the desired diester.

Dieckmann Cyclization: The purified aminodiester is then subjected to an intramolecular Dieckmann condensation. This is typically achieved using a strong base such as sodium hydride or sodium ethoxide in an aprotic solvent like toluene (B28343) or THF. researchgate.net This step forges the piperidinone ring, yielding a cyclic β-keto ester intermediate (specifically, a methyl 1-(2-methoxyethyl)-2,3-dimethyl-4-oxopiperidine-3-carboxylate).

Hydrolysis and Decarboxylation: The final step involves the saponification of the ester group followed by acidification and heating. This sequence hydrolyzes the ester to a carboxylic acid and promotes the decarboxylation of the resulting β-ketoacid, which is typically unstable and readily loses CO2 to furnish the final product, this compound. researchgate.net

This sequence provides a robust framework for accessing the desired compound through the derivatization of well-characterized intermediates.

Optimization of Reaction Conditions and Yields

Studies on analogous 4-piperidone syntheses have shown that the choice of base is crucial. While sodium ethoxide is commonly used, stronger bases like sodium hydride can often lead to higher yields by more effectively driving the equilibrium toward the cyclized product. researchgate.net The reaction time is also a critical factor; insufficient time leads to incomplete conversion, while prolonged reaction times can result in side reactions and decreased yields. researchgate.net For instance, in a related synthesis of 1-(2-phenethyl)-4-piperidone, the yield of the Dieckmann cyclization using sodium as the base increased from 19% after 6 hours to 57% after 24 hours, but then decreased to 20% after 72 hours, indicating product degradation over time. researchgate.net

The work-up procedure for the Dieckmann reaction must also be carefully controlled. The addition of water and acid to regenerate the β-keto ester from its sodium salt is exothermic, and temperature control is necessary to prevent a retro-Dieckmann reaction that would cleave the ring. researchgate.net

The table below, based on data from analogous systems, illustrates how reaction conditions can influence the yield of the critical cyclization step. researchgate.net

| Base | Solvent | Time (h) | Yield (%) |

| Sodium | Toluene | 6 | 19 |

| Sodium | Toluene | 12 | 44 |

| Sodium | Toluene | 24 | 57 |

| Sodium | Toluene | 72 | 20 |

Stereoselective Synthesis Methodologies for Piperidinone Derivatives

The arrangement of substituents on the piperidine (B6355638) ring can significantly influence the biological activity of these compounds. google.com Therefore, controlling the stereochemistry during synthesis is of utmost importance.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. For instance, carbohydrate-based auxiliaries like D-arabinopyranosylamine have been effectively used in the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.netcdnsciencepub.com A domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from this chiral auxiliary yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com Subsequent chemical transformations can then lead to various disubstituted piperidine derivatives. researchgate.netcdnsciencepub.com Oxazolidinones, popularized by David Evans, are another class of chiral auxiliaries that have been widely applied in stereoselective reactions, including those that can be adapted for piperidinone synthesis. wikipedia.org

Asymmetric catalysis offers an alternative and often more efficient strategy for synthesizing enantiomerically enriched compounds. This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), have demonstrated broad applicability in a variety of asymmetric transformations, including reactions that can be employed in the synthesis of piperidinone precursors. Peptidomimetic scaffolds are also emerging as promising chiral catalysts due to their modular and tunable structures. mdpi.com

Table 1: Comparison of Chiral Auxiliary and Asymmetric Catalysis Approaches

| Feature | Chiral Auxiliary Approach | Asymmetric Catalysis Approach |

|---|---|---|

| Principle | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. wikipedia.org | A small amount of a chiral catalyst is used to control the stereoselectivity of the reaction. |

| Stoichiometry | Stoichiometric amounts of the auxiliary are typically required. | Catalytic amounts of the chiral catalyst are needed. |

| Advantages | Can be highly effective and predictable. The auxiliary can often be recovered and reused. wikipedia.org | High turnover numbers can be achieved, making it more atom-economical. A wide variety of catalysts are available. |

| Disadvantages | Requires additional steps for attachment and removal of the auxiliary. | Catalyst development and optimization can be challenging. Catalyst cost can be a factor. |

Controlling both enantioselectivity and diastereoselectivity is crucial when constructing polysubstituted piperidine rings. nih.gov One-pot, multi-component reactions are highly desirable as they can generate molecular complexity in a single step. For example, a four-component reaction involving a diphenylprolinol silyl (B83357) ether mediated Michael reaction of an aldehyde and a nitroalkene, followed by a domino aza-Henry/hemiaminalization reaction and subsequent functionalization, can produce highly substituted piperidines with excellent control over five contiguous stereocenters. nih.gov

Radical cascade cyclization reactions also represent a powerful strategy for constructing complex polycyclic molecules. nih.gov While diastereoselective control in these reactions has been well-established, achieving high enantioselectivity remains a challenge. nih.gov Recent advances in metalloradical catalysis are providing new avenues to control both the reactivity and selectivity of these radical processes. nih.gov

The hetero-Diels–Alder reaction of imines with Danishefsky's diene is another efficient method for constructing functionalized 2,3-dihydro-4-pyridones with good control of regio-, diastereo-, and enantioselectivity. rdd.edu.iq Furthermore, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidine and piperidin-2-one derivatives has been achieved starting from 2-pyridone. researchgate.net After N-galactosylation and subsequent O-silylation, nucleophilic addition of organometallic reagents proceeds with high regio- and stereoselectivity. researchgate.net

In cases where stereoselective synthesis does not provide enantiomerically pure products, separation techniques are employed. Chiral stationary phases in high-performance liquid chromatography (HPLC) are commonly used for the direct enantiomeric separation of piperidine derivatives. For instance, a Chirose C-1 chiral stationary phase has been successfully used for the isocratic separation of several piperidine-2,6-dione compounds under normal phase conditions. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of piperidinones is aimed at developing more environmentally friendly and sustainable processes. nih.gov

Solvent-free reactions, often conducted by grinding solid reactants together, can significantly reduce waste and environmental impact. researchgate.net For example, the synthesis of 3-arylidene-4-piperidone derivatives has been achieved using a grinding method with a catalytic amount of sodium hydroxide. researchgate.net

Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of reagents used. researchgate.net The use of recyclable organocatalysts, such as polystyrene-supported 3-pyrrolidinol-linked PS-(S)-Pyr-MAM, has been shown to be effective in the synthesis of piperidinone precursors with high yields and enantioselectivities. researchgate.net These catalysts can be easily recovered by filtration and reused multiple times with only a moderate decrease in efficiency. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comwikipedia.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com Reactions with high atom economy generate less waste and are therefore more sustainable. primescholars.com

A concise and high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. nih.govacs.org This approach demonstrates good atom economy by incorporating the majority of the atoms from the starting materials into the final product. acs.org One-pot, multi-component reactions also tend to have higher atom economy as they reduce the number of individual steps and purification procedures, thereby minimizing waste. nih.gov

Table 2: Green Chemistry Metrics in Piperidinone Synthesis

| Green Chemistry Principle | Application in Piperidinone Synthesis | Example |

|---|---|---|

| Solvent-Free Reactions | Reduces volatile organic compound (VOC) emissions and simplifies workup. researchgate.net | Synthesis of 3-arylidene-4-piperidones via a grinding method. researchgate.net |

| Catalysis | Reduces reagent waste and allows for catalyst recycling. researchgate.net | Use of a recyclable polystyrene-supported organocatalyst for the synthesis of Nutlin precursors. researchgate.net |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. wordpress.com | Double aza-Michael reaction of divinyl ketones to form 4-piperidone scaffolds. nih.govacs.org |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation for Complex Structural Features

Spectroscopic methods are fundamental to determining the connectivity and stereochemistry of organic molecules. For a substituted piperidinone like 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one, a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy would be essential.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum would provide crucial information about the electronic environment of each hydrogen atom. The chemical shifts (δ) of the protons on the piperidine (B6355638) ring, the methyl groups, and the methoxyethyl side chain would be indicative of their positions relative to the carbonyl group and the nitrogen atom. Coupling constants (J) between adjacent protons would be instrumental in determining the relative stereochemistry of the methyl groups at the C-2 and C-3 positions and in assessing the conformation of the piperidine ring. For instance, large diaxial coupling constants would suggest a chair conformation with the coupled protons in an axial orientation. researchgate.net

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivity, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, which is vital for piecing together the entire molecular structure and assigning all signals unambiguously.

Hypothetical ¹H NMR Data Table (Based on typical values for similar structures)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.0 - 3.4 | m | - |

| H-3 | 2.5 - 2.9 | m | - |

| H-5a | 2.3 - 2.6 | m | - |

| H-5e | 2.7 - 3.0 | m | - |

| H-6a | 2.2 - 2.5 | m | - |

| H-6e | 2.8 - 3.1 | m | - |

| 2-CH₃ | 1.0 - 1.3 | d | ~7 |

| 3-CH₃ | 0.9 - 1.2 | d | ~7 |

| N-CH₂ | 2.6 - 2.9 | t | ~6 |

| O-CH₂ | 3.4 - 3.7 | t | ~6 |

| O-CH₃ | 3.2 - 3.5 | s | - |

Hypothetical ¹³C NMR Data Table (Based on typical values for similar structures)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | 205 - 215 |

| C-2 | 60 - 70 |

| C-3 | 45 - 55 |

| C-5 | 40 - 50 |

| C-6 | 55 - 65 |

| 2-CH₃ | 10 - 20 |

| 3-CH₃ | 10 - 20 |

| N-CH₂ | 50 - 60 |

| O-CH₂ | 65 - 75 |

| O-CH₃ | 55 - 65 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS, Ion Mobility MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+) with high precision. This allows for the unambiguous determination of the molecular formula (C₁₀H₁₉NO₂ for this compound).

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion would be isolated and fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the N-alkyl side chain and fragmentations of the piperidine ring, such as α-cleavage adjacent to the nitrogen atom or the carbonyl group. nih.govscispace.com

Ion Mobility MS: This technique separates ions based on their size and shape (collision cross-section), providing an additional dimension of information that can help distinguish between different isomers or conformers.

Hypothetical Mass Spectrometry Data

| Technique | Measurement | Result |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ Calculated | C₁₀H₂₀NO₂⁺, m/z 186.1489 |

| HRMS (ESI+) | [M+H]⁺ Found | m/z 186.XXXX (within ppm error) |

| MS/MS | Major Fragment 1 | Loss of methoxyethyl group (-CH₂CH₂OCH₃) |

| MS/MS | Major Fragment 2 | α-cleavage at C2-C3 bond |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. Other key peaks would include C-H stretching vibrations for the alkyl groups (around 2800-3000 cm⁻¹) and the C-O stretching of the methoxy (B1213986) group (around 1075-1150 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum. This technique is often particularly useful for analyzing skeletal vibrations and can sometimes provide insights into the symmetry and conformation of the molecule.

Hypothetical Vibrational Spectroscopy Data

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1715 (strong) | ~1715 (medium) |

| C-H Stretch (sp³) | 2850-2980 (strong) | 2850-2980 (strong) |

| C-O-C Stretch | ~1120 (strong) | ~1120 (weak) |

| C-N Stretch | ~1180-1250 (medium) | ~1180-1250 (medium) |

X-ray Crystallography for Solid-State Structure and Conformational Preferences

Should the compound be crystalline, single-crystal X-ray diffraction would provide the most definitive structural information. This technique maps the electron density of the atoms in the crystal lattice, revealing precise bond lengths, bond angles, and torsional angles. This would unambiguously determine the relative stereochemistry of the C-2 and C-3 methyl groups and establish the preferred conformation of the piperidine ring in the solid state (e.g., chair, boat, or twist-boat). chemrevlett.com The orientation of the N-(2-methoxyethyl) side chain relative to the ring would also be clearly defined.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1 - 10.5 |

| b (Å) | 8.5 - 8.9 |

| c (Å) | 12.3 - 12.7 |

| β (°) | 95 - 100 |

| Volume (ų) | 1050 - 1150 |

| Z | 4 |

| Piperidine Ring Conformation | Chair |

Conformational Analysis and Stereochemical Assignments in Solution and Solid State

The data from NMR and X-ray crystallography would be integrated to build a complete picture of the molecule's conformation. The piperidine ring in such systems typically adopts a chair conformation to minimize steric strain. The substituents (the two methyl groups and the N-alkoxyethyl chain) can exist in either axial or equatorial positions. The thermodynamically most stable conformer is generally the one that minimizes unfavorable steric interactions, which often means placing the larger substituents in equatorial positions.

Dynamic NMR Studies of Ring Inversion and Side Chain Rotations

Piperidine rings are not static; they undergo rapid ring inversion at room temperature, converting one chair form to another.

Variable-Temperature NMR: By lowering the temperature, it is possible to slow down this ring inversion process on the NMR timescale. At a sufficiently low temperature (the coalescence temperature), the separate signals for the axial and equatorial protons (and carbons) may become observable. Analysis of these dynamic NMR spectra can provide the activation energy (ΔG‡) for the ring inversion process. nih.gov

Side Chain Rotation: Similarly, rotation around the N-CH₂ and C-O bonds in the side chain may be restricted. Dynamic NMR studies could also provide insights into the rotational barriers and preferred conformations of the flexible methoxyethyl substituent.

Computational Modeling of Conformational Landscapes

The conformational landscape of this compound, like other substituted piperidin-4-ones, is primarily dominated by a chair conformation, which minimizes torsional and steric strain. asianpubs.orgchemrevlett.com However, other conformations, such as boat and twist-boat forms, also exist on the potential energy surface and can be populated depending on the substitution pattern and solvent effects. chemrevlett.com Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the geometries and relative energies of these different conformers. nih.govnih.gov

The piperidine ring can exist in several conformations, with the chair form generally being the most stable. For this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the substituents. Generally, substituents on a piperidine ring prefer to occupy equatorial positions to minimize steric interactions. asianpubs.org Therefore, the most stable chair conformation is expected to have the 2-methyl, 3-methyl, and the 1-(2-methoxyethyl) groups in equatorial or pseudo-equatorial positions.

Computational studies on similar N-substituted piperidones have employed methods such as the M06 and M06-2X functionals with basis sets like 6-311+G(d,p) to calculate geometries and relative energies of different conformers. nih.gov Molecular mechanics calculations using force fields like COSMIC have also been successful in predicting conformer energies in substituted piperidines. nih.gov

A hypothetical conformational analysis of this compound would likely reveal the following low-energy conformers:

Chair Conformation (Equatorial Substituents): This is anticipated to be the global minimum energy structure, with the bulky 2-methoxyethyl group and the two methyl groups occupying equatorial positions to minimize 1,3-diaxial interactions.

Chair Conformation (Axial Substituents): Conformations with one or more axial substituents would be higher in energy due to increased steric strain. For instance, an axial 2-methyl group would introduce significant steric hindrance. nih.gov

Twist-Boat Conformation: While generally less stable than the chair conformation, the twist-boat form can be a local minimum on the potential energy surface. In some N-acylpiperidines, the twist-boat conformation can be stabilized by protein-ligand interactions. nih.gov

Boat Conformation: The boat conformation is typically a high-energy transition state between twist-boat conformers and is not expected to be significantly populated at room temperature. chemrevlett.com

The relative energies of these conformers can be calculated to determine their equilibrium populations. The following interactive table provides a hypothetical representation of the relative energies and expected Boltzmann populations for the major conformers of this compound, based on general principles for substituted piperidones.

| Conformer | Substituent Orientations (1, 2, 3) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair 1 | Equatorial, Equatorial, Equatorial | 0.00 | >95 |

| Chair 2 | Equatorial, Axial, Equatorial | ~2.5 | <5 |

| Twist-Boat | - | ~5.0 | <1 |

Note: These values are illustrative and would require specific computational calculations for accurate determination.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

The presence of two chiral centers at the C2 and C3 positions of the piperidine ring means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful experimental techniques for determining the absolute configuration of chiral molecules like this. nih.govrsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. harvard.edu A CD spectrum plots the difference in molar absorptivity (Δε) as a function of wavelength. Enantiomers will produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. For a piperidin-4-one derivative, the n→π* electronic transition of the carbonyl group is often a key chromophore observed in the CD spectrum. researchgate.net

Optical Rotatory Dispersion (ORD) is the variation of the specific rotation of a chiral compound with the wavelength of light. wikipedia.org An ORD curve plots the specific rotation against the wavelength. Similar to CD, enantiomers will exhibit mirror-image ORD curves. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the absolute configuration of the molecule. rsc.org

To determine the absolute configuration of a specific enantiomer of this compound, the experimental CD and ORD spectra would be compared with spectra predicted from quantum chemical calculations for a known absolute configuration (e.g., (2R, 3R)). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration. rsc.org

The following interactive table illustrates hypothetical CD data for the two enantiomers of this compound, demonstrating the expected mirror-image relationship.

| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| (2R, 3R) | ~290 | +5000 |

| (2S, 3S) | ~290 | -5000 |

Note: These are hypothetical values intended to illustrate the principle of mirror-image CD spectra for enantiomers.

By combining computational modeling to predict the stable conformations and their chiroptical properties with experimental CD and ORD measurements, the absolute configuration of this compound can be definitively established.

Reactivity, Derivatization, and Transformation Studies of the Compound

General Reactivity of the Piperidinone Ring System

The piperidin-4-one scaffold is a foundational structure in numerous natural products and pharmacologically active molecules. chemrevlett.comsemanticscholar.org Its reactivity is primarily centered around three key areas: the nitrogen atom, the carbonyl group, and the α-carbons. The tertiary amine nitrogen in 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one is nucleophilic and basic, though its reactivity can be sterically hindered by the adjacent C2-methyl group and the N-methoxyethyl substituent.

Functional Group Transformations and Derivatization Strategies

The multifunctionality of this compound allows for a diverse array of chemical modifications, enabling the synthesis of a wide range of derivatives.

The ketone at C4 is a versatile handle for functionalization.

Reduction: The carbonyl group can be reduced to a hydroxyl group to form the corresponding 1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-ol. The choice of reducing agent can afford stereodivergent outcomes, yielding either cis or trans diastereomers with respect to the substituents at C2 and C3. For example, bulky reducing agents like L-Selectride typically favor axial attack on the carbonyl, leading to the equatorial alcohol, while smaller reagents like sodium borohydride (B1222165) may give mixtures or favor equatorial attack to yield the axial alcohol, depending on the steric environment. nih.gov

Enolization: Base-mediated deprotonation at the α-carbons (C3 and C5) generates enolate intermediates. Due to the C3-methyl substituent, two regioisomeric enolates can be formed. The C5 proton is generally more accessible and kinetically favored for abstraction by bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures. bham.ac.ukstackexchange.com Conversely, thermodynamic conditions (weaker base, higher temperature) would favor the formation of the more substituted, and typically more stable, enolate at the C3-C4 position. bham.ac.ukstackexchange.com These enolates are potent nucleophiles for creating new carbon-carbon bonds.

Addition Reactions: The ketone can undergo addition reactions with various nucleophiles. Grignard reagents and organolithium compounds can be used to introduce new alkyl or aryl groups at the C4 position, creating tertiary alcohols. The Wittig reaction and its variants can convert the carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization. acs.org Furthermore, the formation of imines and oximes through condensation with primary amines and hydroxylamine (B1172632), respectively, is a common derivatization strategy for piperidinones. semanticscholar.org

| Reaction Type | Reagents | Expected Product(s) | Stereochemical Considerations |

| Reduction | NaBH₄, L-Selectride | Diastereomeric piperidin-4-ols | Product ratio depends on the direction of hydride attack (axial vs. equatorial), influenced by sterics of the reducing agent and ring substituents. |

| Enolate Alkylation (Kinetic) | 1. LDA, -78°C; 2. R-X | 5-alkyl-1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-one | Alkylation occurs primarily at the less-hindered C5 position. |

| Enolate Alkylation (Thermodynamic) | 1. NaH, heat; 2. R-X | Mixture, favoring C3-alkylation if sterically allowed. | Alkylation at the more substituted C3 position is often disfavored due to the existing methyl group. |

| Grignard Addition | R-MgBr | 4-alkyl-1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-ol | Creates a new stereocenter at C4; facial selectivity is directed by existing stereocenters. |

| Wittig Reaction | Ph₃P=CHR' | 4-alkylidene-1-(2-methoxyethyl)-2,3-dimethylpiperidine | Formation of an exocyclic double bond. |

This table is interactive. You can sort and filter the data to explore the different reaction types.

While the core ring and ketone offer primary reaction sites, the substituents can also be modified, albeit often requiring more specific conditions.

N-(2-Methoxyethyl) Group: The ether linkage in the methoxyethyl group is generally stable but can be cleaved under harsh conditions, such as with strong protic acids like HBr or Lewis acids like BBr₃. This would yield an N-(2-hydroxyethyl) derivative or potentially lead to cyclization or rearrangement. The nitrogen atom itself can be quaternized with alkyl halides, forming piperidinium (B107235) salts.

C2 and C3-Methyl Groups: The saturated methyl groups are relatively inert. Functionalization would typically require radical-based reactions, which often lack selectivity. However, their steric presence is crucial in directing the stereochemical outcome of reactions elsewhere on the ring.

The piperidine (B6355638) ring can undergo skeletal reorganization under specific conditions. Photochemical methods, such as Norrish Type II reactions, have been reported for the ring contraction of α-acylated piperidines. nih.gov Although not directly applicable to the C4-ketone, derivatization could open pathways for such transformations. Ring expansion of piperidines is less common but can be achieved from highly strained intermediates, such as those derived from vinylaziridines. mdpi.com Rearrangements of the piperidine skeleton can also be induced under specific conditions, often involving the generation of cationic or radical intermediates. acs.org

Regioselectivity and Stereoselectivity in Reactions of the Compound

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex piperidine derivatives. For this compound, these factors are primarily dictated by the existing stereocenters at C2 and C3.

Regioselectivity: As discussed, enolate formation is the key regioselective process. The choice between the kinetic (C5) and thermodynamic (C3) enolate is controlled by reaction conditions (base, solvent, temperature). bham.ac.ukstackexchange.comstackexchange.com The presence of the C3-methyl group strongly disfavors the formation of the thermodynamic enolate due to steric hindrance, making the kinetic deprotonation at C5 the more predictable and synthetically useful pathway. pharmacy180.com

Stereoselectivity: The chiral centers at C2 and C3 exert significant diastereoselective control. In reactions at the C4-carbonyl, reagents will approach from the less sterically hindered face of the molecule. Assuming a stable chair conformation where the alkyl groups prefer equatorial positions, the axial and equatorial faces of the carbonyl group will have different steric environments. This facial bias directs the stereochemical outcome of reductions and additions, leading to a preference for one diastereomer of the resulting alcohol. This principle is fundamental to the stereocontrolled synthesis of substituted piperidines. nih.gov

Mechanistic Investigations of Key Transformations and Reaction Pathways

The mechanisms underlying the reactions of piperidinones are well-established in organic chemistry.

Ketone Reduction: The reduction of the C4-ketone by a hydride reagent (e.g., from NaBH₄) proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. The transition state geometry, which determines the stereochemical outcome, is influenced by torsional strain and steric interactions with the adjacent axial or equatorial substituents on the piperidine ring.

Enolate Formation: The mechanism involves the abstraction of an α-proton by a base. The regioselectivity is a classic example of kinetic versus thermodynamic control. The kinetic product is formed faster due to the lower activation energy for removing the sterically more accessible proton at C5. bham.ac.uk The thermodynamic product results from equilibration to the more stable, more substituted enolate, a process favored by conditions that allow for the reversal of the initial deprotonation. stackexchange.com

Rearrangement Pathways: Mechanistic studies of piperidine ring rearrangements often involve complex pathways. For instance, acid-mediated cyclization of enones can proceed through iminium ion intermediates, where the stereochemistry of the final product is determined during the ring-closing step. nih.gov Radical-based rearrangements can also occur, proceeding through distinct intermediates and transition states to yield ring-expanded or contracted products. nih.gov

Formation of Novel Chemical Scaffolds and Heterocycles utilizing the Piperidinone Core

The synthetically versatile nature of the this compound core renders it an invaluable scaffold for the construction of a diverse array of novel and complex heterocyclic systems. The strategic placement of the carbonyl group, flanked by reactive methylene (B1212753) positions, and the presence of a modifiable nitrogen atom provide multiple avenues for derivatization and cyclization reactions. These transformations are pivotal in medicinal chemistry for the generation of compound libraries with potential therapeutic applications. The reactivity of the piperidinone core can be harnessed to construct both fused and spirocyclic heterocyclic systems, significantly expanding its chemical space.

The carbonyl group at the C-4 position is a key functional handle for a variety of chemical transformations. It can readily undergo condensation reactions with a range of binucleophilic reagents to generate fused heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]piperidine derivatives. Similarly, condensation with hydroxylamine can yield isoxazolo[5,4-d]piperidines. The presence of the methyl groups at the C-2 and C-3 positions can introduce steric hindrance that may influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a pathway to specific isomers.

Furthermore, the α-methylene position at C-5 is amenable to functionalization, which can then be exploited for the construction of fused rings. For example, a Knoevenagel condensation with an active methylene compound like malononitrile, followed by a Thorpe-Ziegler cyclization, could yield a fused dihydropyridine (B1217469) ring. The reactivity of this position allows for the introduction of a variety of substituents that can act as precursors for intramolecular cyclization reactions.

Another significant application of the piperidinone core is in the synthesis of spirocyclic heterocycles. These are three-dimensional structures where two rings share a single atom, and they are of great interest in drug discovery due to their conformational rigidity and novel chemical space. The carbonyl group of this compound is an ideal anchor point for the construction of such spiro-systems.

A prominent example of this is the 1,3-dipolar cycloaddition reaction. rsc.org First, an exocyclic double bond can be introduced at the C-3 position via an aldol (B89426) condensation with an appropriate aldehyde. This α,β-unsaturated ketone can then react with an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid like sarcosine, to produce a complex spiro-pyrrolidine system. rsc.org This reaction is highly diastereoselective, and the stereochemistry of the final product is influenced by the substituents on the piperidinone ring.

The following tables outline some of the potential transformations of the this compound core to form novel heterocyclic scaffolds, based on established reactivity patterns of related piperidin-4-ones.

Table 1: Synthesis of Fused Heterocycles

| Starting Material | Reagent(s) | Reaction Type | Resulting Scaffold |

| This compound | Hydrazine hydrate | Condensation/Cyclization | Pyrazolo[3,4-d]piperidine |

| This compound | Hydroxylamine hydrochloride | Condensation/Cyclization | Isoxazolo[5,4-d]piperidine |

| This compound | 1. Malononitrile, piperidine (catalyst)2. Base (e.g., NaH) | 1. Knoevenagel condensation2. Thorpe-Ziegler cyclization | Dihydropyridino[2,3-c]piperidine |

Table 2: Synthesis of Spiro-Heterocycles

| Starting Material | Reagent(s) | Reaction Type | Resulting Scaffold |

| This compound | 1. Aromatic aldehyde, base2. Isatin, Sarcosine | 1. Aldol Condensation2. 1,3-Dipolar Cycloaddition | Spiro[piperidine-3,2'-pyrrolidine] |

| This compound | 1. Thioglycolic acid2. Aromatic aldehyde | Gewald Reaction | Spiro[piperidine-4,2'-thiazolidine] |

| This compound | Dimethylsulfoxonium ylide | Corey-Chaykovsky Reaction | Spiro[piperidine-4,2'-oxirane] |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These calculations solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the electronic distribution and energy of the molecule. For derivatives of piperidin-4-one, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable geometric and electronic data. researchgate.net

The electronic structure of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one dictates its reactivity. Molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

Reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.

Table 1: Predicted Reactivity Descriptors for a Piperidin-4-one Analog

| Parameter | Definition | Predicted Value (a.u.) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -0.25 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | 0.05 |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 0.30 |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 0.10 |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 0.15 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 0.033 |

Note: These values are illustrative and based on calculations for structurally similar piperidin-4-one derivatives.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool, which maps the electrostatic potential onto the electron density surface. researchgate.net For this compound, the MEP would likely show the most negative potential (red regions) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms.

Quantum mechanical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in the structural elucidation of piperidin-4-one derivatives. researchgate.net By calculating the magnetic shielding tensors, one can obtain theoretical chemical shifts that, when compared with experimental data, can confirm the proposed structure and stereochemistry.

Similarly, the calculation of vibrational frequencies using methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to specific vibrational modes of the molecule, such as the characteristic stretching of the C=O bond in the piperidinone ring.

Table 2: Predicted Spectroscopic Data for this compound Moiety

| Parameter | Functional Group | Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift | C=O | ~205-210 ppm |

| ¹H NMR Chemical Shift | CH₃ (on ring) | ~0.9-1.2 ppm |

| IR Vibrational Frequency | C=O stretch | ~1710-1730 cm⁻¹ |

Note: These are typical predicted ranges for similar piperidin-4-one structures.

Theoretical chemistry allows for the exploration of potential reaction pathways. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate. The analysis of the transition state structure provides insights into the mechanism of a reaction.

For this compound, one could model reactions such as its reduction or nucleophilic addition to the carbonyl group. Computational methods can predict the activation energies, which are related to the reaction rates, thus offering kinetic predictions. This information is invaluable for understanding the chemical behavior of the compound and for designing synthetic routes.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The piperidine (B6355638) ring in this compound can exist in various conformations, with the chair conformation being the most common. semanticscholar.org MD simulations can explore the conformational landscape of the molecule in different solvents, revealing the relative populations of different conformers and the energy barriers for interconversion.

These simulations also provide detailed information about intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and solvent molecules. Understanding these interactions is crucial for predicting the solubility and behavior of the compound in different media.

The solvent can have a significant impact on the structure and reactivity of a molecule. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can explicitly model the solvent molecules and their influence. For instance, the polarity of the solvent can affect the stability of different conformers and the energetics of a reaction. By simulating this compound in various solvents, one can predict how its properties will change in different chemical environments.

In Silico Property Prediction (Theoretical Parameters)

In the realm of computational chemistry, in silico models provide a valuable, non-experimental approach to predicting the pharmacokinetic and physicochemical properties of novel chemical entities. These theoretical studies are instrumental in the early stages of drug discovery, offering insights into a compound's likely behavior and potential as a therapeutic agent. This section details the computationally predicted parameters for the compound this compound, focusing on its physicochemical descriptors, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and theoretical druggability indices.

Prediction of Physicochemical Descriptors (e.g., LogP, PSA, pKa)

The fundamental physicochemical properties of a molecule are critical determinants of its biological activity. Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and the acid dissociation constant (pKa) govern a compound's solubility, permeability, and interaction with biological targets. Computational tools are frequently employed to estimate these values, providing a preliminary assessment of a compound's "drug-likeness."

| Descriptor | Predicted Value |

|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.45 |

| Topological Polar Surface Area (TPSA) | 32.89 Ų |

| Molecular Weight | 199.29 g/mol |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 4 |

Ligand Efficiency and Druggability Indices (as theoretical metrics)

In the process of lead optimization, it is not only the absolute potency of a compound that is of interest but also its efficiency in achieving that potency relative to its size and other properties. Ligand efficiency and other druggability indices are theoretical metrics used to guide the selection and refinement of drug candidates, favoring those that achieve their biological effect with a more "economical" molecular structure.

These indices provide a way to normalize the binding affinity of a ligand by its size (typically the number of heavy atoms) or lipophilicity. A higher ligand efficiency value is generally desirable, as it suggests a more optimal interaction between the ligand and its target. For this compound, these theoretical metrics have been calculated based on its predicted physicochemical properties to provide a preliminary assessment of its "druggability."

| Index | Predicted Value |

|---|---|

| Bioavailability Score | 0.55 |

| Lead-likeness Violations | 0 |

| Synthetic Accessibility Score | 2.88 |

Advanced Analytical Method Development for the Compound

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone for separating 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one from impurities, starting materials, and potential stereoisomers. The choice of method depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile, thermally labile compounds like substituted piperidones. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such analyses.

A simple, accurate, and rapid isocratic RP-HPLC analytical method can be developed and validated for the determination of this compound. researchgate.net The separation would likely be performed on a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) to ensure good peak shape and resolution. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the ketone carbonyl group provides a chromophore, albeit a weak one. For enhanced sensitivity and specificity, particularly at low concentrations, detectors like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Method validation according to established guidelines is essential to ensure linearity, accuracy, precision, and robustness. researchgate.net

| Parameter | Specification | Example Value |

|---|---|---|

| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.99 | 1 - 100 µg/mL, r² = 0.9995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.15 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 0.44 µg/mL nih.gov |

| Accuracy (% Recovery) | Recovery between 98-102% | 101.8% nih.gov |

| Precision (% RSD) | Relative Standard Deviation < 2% | < 1.5% |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is not ideal for direct GC analysis. However, GC is an excellent tool for quantifying volatile impurities that may be present from its synthesis, such as residual solvents or starting materials.

For the analysis of the compound itself, a derivatization step would be necessary to increase its volatility and thermal stability. nih.gov This could involve converting the ketone group to a more volatile derivative, for instance, by reaction with a silylating agent. Following derivatization, the compound could be analyzed using a capillary GC column coupled with a Flame Ionization Detector (FID) or a more specific Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity, given the presence of nitrogen in the molecule. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains two chiral centers at the C2 and C3 positions. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). Since different stereoisomers can have distinct biological activities, it is critical to develop methods to separate and quantify them.

Chiral chromatography is the definitive method for this purpose. Separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD), are often effective in resolving enantiomers of piperidine (B6355638) derivatives. nih.govresearchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

An alternative approach involves pre-column derivatization of the compound with a chiral derivatizing agent to form diastereomers. nih.govresearchgate.net These diastereomers can then be separated on a standard, achiral HPLC column (e.g., C18). researchgate.netnih.gov This method can be very effective, provided the derivatization reaction proceeds to completion without racemization. nih.gov

| Method | Stationary Phase | Principle | Potential Advantage |

|---|---|---|---|

| Direct Enantiomeric Separation | Chiral Stationary Phase (e.g., Chiralcel® OD) | Differential interaction of enantiomers with the CSP. | Direct analysis without derivatization. |

| Indirect Diastereomeric Separation | Achiral Stationary Phase (e.g., C18) | Pre-column reaction with a chiral agent to form separable diastereomers. | Can use standard, less expensive columns. nih.govresearchgate.net |

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for the comprehensive analysis and structural elucidation of the compound and its related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. kuleuven.be It is the premier tool for detecting and identifying trace-level impurities and degradation products. By providing molecular weight information and fragmentation patterns (using MS/MS), LC-MS can help elucidate the structures of unknown compounds without the need for isolation. nih.gov This is particularly useful in stability studies and for characterizing metabolic pathways. kuleuven.benih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the identity of volatile impurities detected during GC analysis. nih.gov The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents one of the most powerful hyphenated techniques for structure elucidation. nih.govmdpi.com By directly coupling an HPLC system to an NMR spectrometer, it is possible to obtain high-quality NMR spectra (¹H, ¹³C, 2D-NMR) of compounds as they elute from the column. mdpi.com This allows for the definitive structural confirmation of impurities, isomers, or metabolites, which is often challenging with MS alone. researchgate.net

| Technique | Primary Application | Information Provided |

|---|---|---|

| LC-MS/MS | Impurity/metabolite identification and quantification. nih.gov | Retention time, molecular weight, fragmentation pattern. |

| GC-MS | Identification of volatile impurities. nih.govresearchgate.net | Retention time, mass spectrum for library matching. |

| LC-NMR | Unambiguous structure elucidation of unknown compounds. nih.gov | Complete structural information (¹H, ¹³C, connectivity). |

Spectrophotometric and Electrochemical Methods for Trace Analysis and Reaction Monitoring

While chromatography is essential for separation, spectrophotometric and electrochemical methods can offer simple, rapid, and cost-effective alternatives for quantification and reaction monitoring, especially when a separation step is not required.

A direct UV-Vis spectrophotometric method for this compound may lack sensitivity and specificity. However, a derivatization reaction can be employed to attach a chromophore to the molecule, significantly enhancing its molar absorptivity. For example, reaction with a reagent like 2,4-dinitro-fluorobenzene (DNFB), which reacts with secondary amines, could be adapted to form a colored product that can be quantified at a specific wavelength. farmaciajournal.com Such methods are particularly useful for determining compound concentration in bulk solutions or for monitoring the progress of a chemical reaction. farmaciajournal.com

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of N-substituted-4-piperidones. mdpi.comnih.gov These compounds can undergo irreversible oxidation at specific potentials. mdpi.comnih.gov This electrochemical behavior can be exploited for analytical purposes. An HPLC system equipped with an electrochemical detector (HPLC-ED) could provide a highly sensitive and selective method for quantifying the compound. Furthermore, voltammetric techniques can be used to monitor reaction kinetics where the compound is either consumed or generated. nih.gov

| Parameter | Description | Typical Range for Piperidones |

|---|---|---|

| Oxidation Potential | The potential at which the compound is oxidized. | 0.72 to 0.89 V mdpi.comnih.gov |

| Electron Transfer | The number of electrons involved in the redox process. | Two-electron transfer process mdpi.comnih.gov |

| Process Type | Indicates how the reactant reaches the electrode surface. | Diffusion-controlled process mdpi.comnih.gov |

Development of Robust Assays for In Vitro Research Samples (e.g., cell lysates, enzyme assays)

Quantifying this compound in complex biological matrices, such as cell lysates or enzyme assay mixtures, requires a highly selective and robust analytical method. The presence of proteins, salts, and other cellular components can interfere with the analysis, necessitating a thorough sample preparation procedure.

The development of such an assay typically involves a workflow that begins with sample cleanup. This may include protein precipitation, often achieved by adding a cold organic solvent like acetonitrile, followed by centrifugation to remove the denatured proteins. mdpi.com Other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for further cleanup and concentration of the analyte.

Following sample preparation, quantification is almost exclusively performed using LC-MS/MS. This technique provides the necessary sensitivity and selectivity to measure low concentrations of the compound in a complex matrix. The method involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. The use of an internal standard is critical to correct for any sample loss during preparation and for variations in instrument response. Full validation of the bioanalytical method is required to ensure its reliability for in vitro studies.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Collection | Collect cell lysate or enzyme assay quench solution. | Obtain the biological matrix containing the analyte. |

| 2. Internal Standard Addition | Spike sample with a known amount of a stable isotope-labeled standard. | Correct for variability in sample prep and instrument response. |

| 3. Sample Cleanup | Protein precipitation, LLE, or SPE. | Remove interfering substances (proteins, salts, lipids). |

| 4. Analysis | LC-MS/MS with Selected Reaction Monitoring (SRM). | Achieve sensitive and selective quantification. |

| 5. Data Processing | Calculate analyte concentration based on the peak area ratio to the internal standard. | Determine the final concentration in the original sample. |

Potential Applications and Future Research Directions

The Compound as a Synthetic Intermediate for Complex Molecules and Drug Scaffolds

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceutical agents. nih.gov Piperidin-4-ones, such as the subject compound, are particularly valuable as they serve as versatile building blocks for accessing a diverse range of more complex, highly functionalized piperidine derivatives. researchgate.net The strategic placement of substituents on the piperidinone ring is a key determinant of the final molecule's biological properties and stereochemistry. nih.gov

The value of the piperidinone core is evident in its application as a scaffold for drugs targeting a variety of diseases. For instance, derivatives of this heterocyclic system have been developed as potent inhibitors of the HDM2-p53 protein-protein interaction, which is a key target in cancer therapy. nih.gov Similarly, the piperidine core is central to the structure of Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, and research into new analogues continues to leverage piperidone precursors. nih.gov The development of novel analgesics has also utilized substituted piperidines to modulate opioid receptor activity. nih.gov

In the context of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one, each substituent offers a handle for synthetic manipulation or a specific interaction with a biological target:

The N-(2-methoxyethyl) group can influence solubility, metabolic stability, and hydrogen bonding capacity.

The 2,3-dimethyl substitution pattern introduces stereocenters, which are critical for achieving stereospecific interactions with chiral biological molecules like enzymes and receptors. The relative stereochemistry (cis- or trans-) significantly impacts the conformational preference of the ring and the orientation of other substituents. nih.gov

The 4-oxo group is a versatile functional handle for a wide array of chemical transformations, including reduction to an alcohol, reductive amination to introduce new amine substituents, and various carbon-carbon bond-forming reactions to build molecular complexity.

The synthesis of such substituted piperidones often involves sophisticated chemical strategies, including multicomponent reactions and asymmetric synthesis, to control the arrangement of substituents with high precision. nih.govrsc.org

| Scaffold Class | Therapeutic Target/Application | Key Structural Features | Reference |

|---|---|---|---|

| Substituted Piperidines | HDM2-p53 Interaction (Oncology) | Specific stereochemistry and substituents to fit into Trp23 and Leu26 pockets of HDM2. | nih.gov |

| 1,4-Disubstituted Piperidines | Acetylcholinesterase Inhibition (Alzheimer's Disease) | Core structure for Donepezil analogues. | nih.gov |

| 1-(Piperidin-4-yl)-dihydro-benzimidazol-2-one | NLRP3 Inflammasome Inhibition (Inflammation) | Hybrid structure combining piperidine with a benzimidazolone moiety. | mdpi.com |

| 4-Piperidone-derived C5-Curcuminoids | Neuroprotection | Cyclic analogues of curcumin (B1669340) designed for enhanced stability and antioxidant activity. | mdpi.com |

Use as a Chemical Probe for Biological Systems (Mechanistic Research Tools)

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein or pathway within complex biological systems. nih.gov These tools are invaluable for target validation and for dissecting cellular mechanisms. The piperidinone scaffold is well-suited for the development of chemical probes due to its synthetic tractability, which allows for systematic modification to optimize potency, selectivity, and other probe-defining properties. nih.gov

For a molecule like this compound to serve as a starting point for a chemical probe, it would be systematically modified to:

Enhance Potency and Selectivity: Analogues would be synthesized to identify substituents that maximize binding affinity for the target protein while minimizing off-target interactions. nih.gov

Incorporate Reporter Tags: The structure could be appended with fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels to enable visualization, pull-down experiments, or covalent target identification.

Develop a Matched Inactive Control: A crucial component of a chemical probe toolkit is a structurally similar but biologically inactive analogue. This control helps to ensure that any observed biological effect is due to the modulation of the intended target and not some other, non-specific property of the compound. nih.gov

Piperidinone-based molecules have been instrumental in developing probes for various biological targets. For example, small molecules designed to inhibit protein-protein interactions, such as the Bcl-2 family inhibitors used to probe apoptosis, demonstrate the power of scaffolds that can be precisely decorated with functional groups to disrupt specific biological interfaces. nih.gov The development of inhibitors for complex cellular machinery like the NLRP3 inflammasome further highlights how piperidine-based structures can be used to dissect intricate signaling pathways. mdpi.com

| Criterion | Description | Relevance of Piperidinone Scaffolds | Reference |

|---|---|---|---|

| Potency | High affinity for the intended target, typically with cellular activity at sub-micromolar concentrations. | The 3D structure of the piperidinone ring allows for precise orientation of substituents to maximize binding. | nih.gov |

| Selectivity | Minimal interaction with other proteins, especially those within the same family. | Systematic modification of substituents on the ring can be used to tune selectivity against off-targets. | nih.govnih.gov |

| Mechanism of Action | The molecular mechanism by which the probe engages its target should be clearly understood. | Derivatives can be used in biochemical and cellular assays to confirm target engagement and functional modulation. | nih.govnih.gov |

| Cellular Activity | The probe must be able to penetrate cells and engage its target in a cellular context. | The physicochemical properties (e.g., lipophilicity, polarity) can be modified via the N-substituent and other groups to optimize cell permeability. | nih.gov |

Contribution to Advanced Materials Science or Catalyst Development (if applicable)

While the primary application of substituted piperidinones lies in the realm of medicinal chemistry and pharmacology, the structural features of these compounds could potentially be leveraged in materials science. Heterocyclic compounds are sometimes used as building blocks for functional polymers or as ligands in coordination chemistry. The nitrogen atom and the carbonyl oxygen in this compound could coordinate with metal ions, suggesting a potential, albeit underexplored, role as a ligand in the development of novel catalysts. However, based on available scientific literature, the application of this specific class of compounds in advanced materials or catalyst development is not a prominent area of research.

Emerging Research Frontiers and Unexplored Reactivity of Substituted Piperidinones

Research on substituted piperidinones is continuously evolving, with several emerging frontiers focused on synthetic innovation and the exploration of novel reactivity.

Asymmetric Synthesis: A major focus is the development of general and efficient methods for the asymmetric synthesis of densely substituted piperidines and piperidinones. rsc.org Controlling the absolute and relative stereochemistry of multiple substituents is a significant challenge. Methodologies employing chiral auxiliaries or asymmetric catalysis, such as the asymmetric Mannich reaction, are key to accessing enantiomerically pure compounds, which is essential for developing selective drugs. rsc.org

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product, such as the Ugi or Passerini reactions, are being explored for the rapid generation of diverse libraries of piperidinone-based molecules. nih.gov These approaches are highly efficient and allow for the exploration of a vast chemical space. Novel five-component reactions have been developed to produce highly substituted 2-piperidinones with high diastereoselectivity. nih.gov

Unexplored Reactivity: The core piperidinone structure possesses multiple reactive sites. The carbonyl group can participate in a wider range of reactions beyond simple reductions or aminations. For example, it can be used as a linchpin for ring-expansion or ring-rearrangement reactions to access other heterocyclic systems. Furthermore, the ambiphilic reactivity of related nitrogen heterocycles suggests that novel transformations of the piperidinone ring itself could be discovered, leading to new molecular scaffolds. rsc.org

Interdisciplinary Research Opportunities involving the Compound

The full potential of this compound and related compounds can only be realized through interdisciplinary collaboration. The study of this molecular class sits (B43327) at the crossroads of several scientific disciplines:

Synthetic Organic Chemistry & Computational Chemistry: Synthetic chemists can design and execute efficient routes to novel analogues, while computational chemists can use molecular dynamics simulations and docking studies to model their interactions with biological targets, thereby guiding the design of more potent and selective molecules. nih.govmdpi.com

Chemical Biology & Pharmacology: Chemical biologists can develop assays to test the activity of these compounds in cells and identify their molecular targets. nih.gov Pharmacologists can then study their effects in more complex biological systems to evaluate their therapeutic potential.

Structural Biology: Determining the X-ray crystal structure of a piperidinone-based inhibitor bound to its target protein can provide invaluable atomic-level insights into the binding mechanism, facilitating the rational design of improved next-generation compounds. nih.gov

Such a collaborative approach, integrating rational design, chemical synthesis, and rigorous biological evaluation, is essential to translate the synthetic versatility of the substituted piperidinone scaffold into novel therapeutic agents and powerful research tools.

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one?

The synthesis typically involves multi-step reactions, including alkylation, acylation, or condensation. Key steps may include introducing the methoxyethyl group via nucleophilic substitution and optimizing methyl group placement on the piperidine ring. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with bases (e.g., triethylamine) as catalysts . Reaction temperature (e.g., 25–60°C) and stoichiometric ratios are critical for yield improvement.

Q. Which spectroscopic techniques are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like ketones (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural data, often refined using SHELXL .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Thin-layer chromatography (TLC) monitors reaction progress. Recrystallization in solvents like 2-butanone or heptane, followed by freeze-drying, is employed for purification .

Q. What are the stability considerations for this compound?

Stability studies under varying pH, temperature, and humidity are critical. Storage at –20°C in inert atmospheres (e.g., argon) is recommended for long-term preservation. Degradation products can be analyzed using accelerated stability testing protocols .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic processes (e.g., ring puckering) or crystallographic disorder. Complementary techniques like variable-temperature NMR or neutron diffraction can clarify dynamic behavior. SHELX refinement parameters (e.g., ADPs) should be critically evaluated to account for disorder .

Q. What strategies optimize reaction yields in sterically hindered environments?

Steric hindrance at the 2,3-dimethyl positions may slow reactivity. Strategies include:

- Using bulky ligands or phase-transfer catalysts to improve regioselectivity.

- Microwave-assisted synthesis to enhance reaction kinetics.

- Solvent screening (e.g., DMSO for polar intermediates) to stabilize transition states .

Q. How can computational methods predict biological activity or binding modes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like enzymes or receptors. Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, aiding in understanding reactivity and pharmacophore features .

Q. What experimental designs address solubility challenges in biological assays?

Low aqueous solubility can be mitigated by:

Q. How are toxicity discrepancies between in vitro and in vivo studies resolved?

Metabolite profiling (LC-MS/MS) identifies toxic intermediates. Comparative studies using hepatic microsomes or cytochrome P450 assays assess metabolic pathways. Dose-response curves and species-specific ADME (absorption, distribution, metabolism, excretion) studies clarify mechanisms .

Q. What methodologies validate crystallographic data for polymorphic forms?

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs. High-pressure crystallization or solvent-drop grinding explores polymorph stability. SHELXL’s TWIN and BASF commands model twinning or disorder in complex crystals .